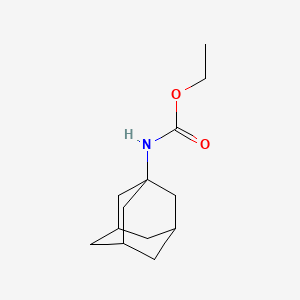

Ethyl-N-(1-Adamantyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

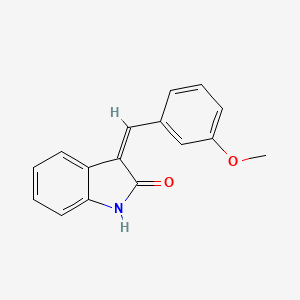

Ethyl N-(1-adamantyl)carbamate is a chemical compound that features a carbamate group attached to an adamantane structure. Adamantane is a diamondoid hydrocarbon known for its rigid, cage-like structure, which imparts unique physical and chemical properties to its derivatives. The carbamate group, a functional group derived from carbamic acid, is widely used in medicinal chemistry due to its stability and ability to modulate biological activity.

Wissenschaftliche Forschungsanwendungen

Ethyl N-(1-adamantyl)carbamate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound is used in studies related to enzyme inhibition and protein modification due to its ability to form stable carbamate linkages.

Industry: The compound is used in the production of polymers and coatings due to the stability and rigidity imparted by the adamantane core.

Wirkmechanismus

Target of Action

Ethyl N-(1-adamantyl)carbamate, also known as ethyl N-(adamantan-1-yl)carbamate, is a carbamate derivative . Carbamates are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They are designed to make drug−target interactions through their carbamate moiety .

Mode of Action

The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH . Therefore, substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .

Biochemical Pathways

Carbamates play an important role in modern drug discovery and medicinal chemistry . They are structural elements of many approved therapeutic agents . Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry .

Pharmacokinetics

Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . This suggests that ethyl N-(1-adamantyl)carbamate may have similar properties.

Result of Action

Carbamates are known to modulate inter- and intramolecular interactions with target enzymes or receptors . This suggests that ethyl N-(1-adamantyl)carbamate may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of ethyl N-(1-adamantyl)carbamate. For instance, ethyl carbamate has been identified in fermented foods and beverages . It is genotoxic and carcinogenic for a number of species such as mice, rats, hamsters, and monkeys . Therefore, the presence of ethyl carbamate in the environment could potentially influence its action and efficacy.

Biochemische Analyse

Biochemical Properties

The carbamate group in ethyl N-(1-adamantyl)carbamate is known to interact with various enzymes, proteins, and other biomolecules . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This allows ethyl N-(1-adamantyl)carbamate to modulate inter- and intramolecular interactions with target enzymes or receptors .

Cellular Effects

Ethyl N-(1-adamantyl)carbamate is a genotoxic, multisite carcinogen in all species tested . It has been found to trigger ferroptosis in liver cells . Ferroptosis is a form of programmed cell death that is iron-dependent and characterized by the accumulation of lipid peroxides .

Molecular Mechanism

The molecular mechanism of action of ethyl N-(1-adamantyl)carbamate is largely due to its carbamate functionality . The carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH . Therefore, substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .

Temporal Effects in Laboratory Settings

Ethyl N-(1-adamantyl)carbamate has been identified in fermented foods and alcoholic beverages . Over time, its content decreases, indicating its degradation

Dosage Effects in Animal Models

The Committee concluded that ethyl carbamate is a genotoxic, multisite carcinogen in all species tested and that cancer was the critical endpoint for human health risk assessment . The increased incidences of alveolar and bronchiolar adenoma or carcinoma in mice were considered to be the critical effect in the study .

Metabolic Pathways

Ethyl N-(1-adamantyl)carbamate is mostly formed from the reaction of ethanol with urea, citrulline, and carbamyl phosphate during fermentation and storage . These precursors are generated from arginine metabolism by wine yeasts and lactic acid bacteria .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-(1-adamantyl)carbamate typically involves the reaction of 1-adamantylamine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:

1-adamantylamine+ethyl chloroformate→ethyl N-(1-adamantyl)carbamate+HCl

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity. Common solvents include dichloromethane or toluene, and the reaction is typically conducted at room temperature or slightly elevated temperatures.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl N-(1-adamantyl)carbamate can undergo various chemical reactions, including:

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield 1-adamantylamine and ethanol.

Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or ketone groups.

Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the adamantane core.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under reflux conditions.

Major Products:

Hydrolysis: 1-adamantylamine and ethanol.

Oxidation: Hydroxylated or ketone derivatives of adamantane.

Substitution: Various substituted carbamates depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

1-adamantylamine: A precursor to ethyl N-(1-adamantyl)carbamate, used in similar applications.

Ethyl carbamate: Lacks the adamantane core, making it less rigid and stable.

N-(1-adamantyl)carbamate derivatives: Various derivatives with different substituents on the carbamate group, used in medicinal chemistry.

Uniqueness: Ethyl N-(1-adamantyl)carbamate is unique due to the presence of the adamantane core, which imparts exceptional stability and rigidity. This makes it particularly valuable in applications requiring durable and stable compounds, such as in drug design and material science.

Eigenschaften

IUPAC Name |

ethyl N-(1-adamantyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-2-16-12(15)14-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,2-8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZRKUNSLBUDSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC12CC3CC(C1)CC(C3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,2R,5S)-2-Amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid hydrochloride](/img/structure/B2453774.png)

![1-(4-methylpiperidin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2453775.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2453777.png)

![2,2-DIMETHYL-N-[4-(3-PHENYLADAMANTAN-1-YL)PHENYL]PROPANAMIDE](/img/structure/B2453778.png)

![(2E)-3-[3-bromo-5-methoxy-4-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)phenyl]prop-2-enoic acid](/img/structure/B2453780.png)

![Ethyl (5S,7S)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2453781.png)

![3-[(1,1-Dioxothiolan-3-yl)carbamoylamino]propanoic acid](/img/structure/B2453782.png)

![N-cyclohexyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide](/img/structure/B2453783.png)

![N-[(4-chlorophenyl)(cyano)methyl]-4-(pyridin-2-yl)butanamide](/img/structure/B2453784.png)

![N-[[3-(Benzenesulfonamido)phenyl]methyl]-N-methylbut-2-ynamide](/img/structure/B2453791.png)

![3-methyl-1-[(1H-pyrazol-3-yl)methyl]urea](/img/structure/B2453795.png)